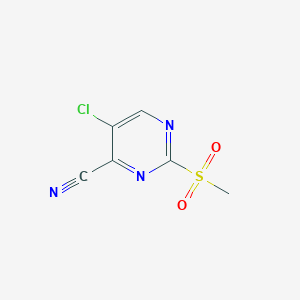
5-Chloro-2-(methylsulfonyl)pyrimidine-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-(methylsulfonyl)pyrimidine-4-carbonitrile is a chemical compound with the molecular formula C6H4ClN3O2S It is a pyrimidine derivative, characterized by the presence of a chloro group at the 5th position, a methylsulfonyl group at the 2nd position, and a carbonitrile group at the 4th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(methylsulfonyl)pyrimidine-4-carbonitrile typically involves the reaction of 5-chloro-2-methylsulfonyl-4-pyrimidinecarboxylic acid with suitable reagents. One common method involves the use of aliphatic amines, which react with the carboxylic acid to form the desired carbonitrile compound . The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(methylsulfonyl)pyrimidine-4-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, leading to the formation of amino derivatives.
Oxidation and Reduction Reactions: The methylsulfonyl group can undergo oxidation or reduction under specific conditions, altering the compound’s properties.
Common Reagents and Conditions
Amines: Used in substitution reactions to replace the chloro group.
Oxidizing Agents: Such as hydrogen peroxide, used to oxidize the methylsulfonyl group.
Reducing Agents: Such as sodium borohydride, used to reduce the methylsulfonyl group.
Major Products Formed
Amino Derivatives: Formed from substitution reactions with amines.
Oxidized or Reduced Derivatives: Formed from oxidation or reduction of the methylsulfonyl group.
Scientific Research Applications
5-Chloro-2-(methylsulfonyl)pyrimidine-4-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceutical compounds, particularly those targeting tyrosine kinases.
Materials Science: The compound is used in the synthesis of hyperbranched polymers, which have applications in coatings and adhesives.
Biological Research: It is studied for its potential anticancer properties, particularly as an inhibitor of the epidermal growth factor receptor (EGFR).
Mechanism of Action
The mechanism of action of 5-Chloro-2-(methylsulfonyl)pyrimidine-4-carbonitrile involves its interaction with molecular targets such as tyrosine kinases. The compound mimics ATP and binds to the active site of the kinase, inhibiting its activity and thereby blocking downstream signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-methylsulfonyl-4-pyrimidinecarboxylic acid: A precursor in the synthesis of 5-Chloro-2-(methylsulfonyl)pyrimidine-4-carbonitrile.
Pyrimidine-5-carbonitrile Derivatives: These compounds share a similar core structure and are also studied for their anticancer properties.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to act as a tyrosine kinase inhibitor makes it particularly valuable in medicinal chemistry research .
Properties
Molecular Formula |
C6H4ClN3O2S |
|---|---|
Molecular Weight |
217.63 g/mol |
IUPAC Name |
5-chloro-2-methylsulfonylpyrimidine-4-carbonitrile |
InChI |
InChI=1S/C6H4ClN3O2S/c1-13(11,12)6-9-3-4(7)5(2-8)10-6/h3H,1H3 |
InChI Key |
UYPRFNWKWZCWSE-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=NC=C(C(=N1)C#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


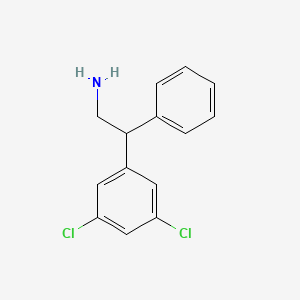
![1-[4-(difluoromethoxy)phenyl]-N-(2-methoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13357215.png)

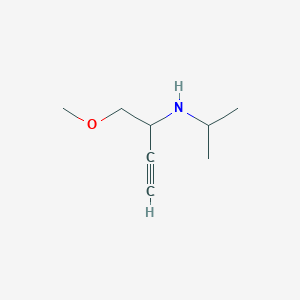
![N-(4-methoxybenzylidene)-2-(4-methoxyphenyl)-5-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B13357252.png)
![6-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13357254.png)
![6-(3,4-Dichlorophenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13357257.png)
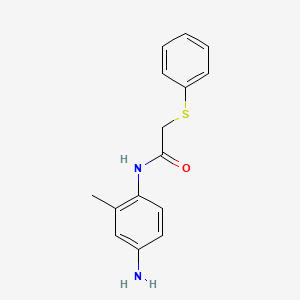

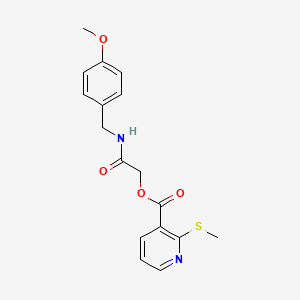
![6-(1-Naphthylmethyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13357288.png)

![6-[(E)-2-(2-methoxyphenyl)ethenyl]-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13357316.png)
![N-(2-{[(3,4-dimethylphenyl)sulfonyl]amino}ethyl)-3,4-dimethylbenzenesulfonamide](/img/structure/B13357324.png)
